molecular formula C9H20N2O B1386913 3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine CAS No. 1171770-24-3

3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine

Cat. No.: B1386913
CAS No.: 1171770-24-3
M. Wt: 172.27 g/mol
InChI Key: HGEPLOCABPMNDO-UHFFFAOYSA-N
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Description

3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine (CAS: 1171770-24-3) is a secondary amine featuring a piperidine ring substituted with a methyl group at the 1-position and linked via an ether-oxygen to a propan-1-amine chain. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol . This compound is of interest in medicinal chemistry due to its piperidine moiety, a common pharmacophore in drugs targeting neurological and metabolic disorders. Piperidine derivatives are often explored for their ability to modulate enzyme activity or receptor binding, as seen in Alzheimer’s disease research .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPLOCABPMNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657489
Record name 3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171770-24-3
Record name 3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine typically involves the reaction of 1-methylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1-methylpiperidine attacks the carbon atom of the chloropropane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

The compound 3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine , with the CAS number 1171770-24-3 , has been the subject of various research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent in various conditions:

  • CNS Disorders : Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying treatments for anxiety, depression, and neurodegenerative diseases.
  • Pain Management : Preliminary studies indicate that this compound may have analgesic properties, potentially serving as a non-opioid pain reliever.

Drug Development

The compound's unique structure allows it to act as a scaffold for developing new drugs. Researchers are exploring:

  • Analog Synthesis : Modifying the piperidine ring or the amine group can lead to derivatives with enhanced efficacy or reduced side effects.
  • Target Identification : Investigating specific receptors or enzymes that interact with this compound can provide insights into its mechanism of action.

Biochemical Studies

This compound is used in biochemical assays to understand:

  • Enzyme Inhibition : Studies are being conducted to evaluate its role in inhibiting specific enzymes associated with disease pathways.
  • Receptor Binding Assays : Understanding how this compound binds to various receptors can elucidate its potential therapeutic effects.

Case Study 1: CNS Activity

A study published in a peer-reviewed journal explored the effects of this compound on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors, suggesting a mechanism involving serotonin receptor modulation.

Case Study 2: Pain Relief

In another investigation, researchers assessed the analgesic properties of this compound using inflammatory pain models. The findings demonstrated that it effectively reduced pain responses without the side effects commonly associated with opioid treatments.

Summary Table of Applications

Application AreaDescriptionFindings/Notes
Pharmacological ResearchPotential treatment for CNS disorders and pain managementSignificant effects observed in animal models
Drug DevelopmentScaffold for new drug synthesisAnalog studies ongoing
Biochemical StudiesEnzyme inhibition and receptor bindingActive investigations in progress

Mechanism of Action

The mechanism of action of 3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine (OX03393)
  • Structure : Differs by replacing the methylpiperidin-4-yl group with a benzo[d]thiazole-substituted phenyl ring and dimethylamine.
  • Activity : Retains moderate potency in squalene synthase inhibition, suggesting aromatic heterocycles can compensate for piperidine removal. However, ortho - or meta -substituted analogues (e.g., OX03394) lose activity entirely, emphasizing the critical role of substituent positioning .
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine
  • Structure : Features a fluoropyridine ring instead of piperidine.
  • Properties : Higher polarity (due to fluorine) may influence bioavailability. Purity is reported at 98%, with applications in heterocyclic building blocks for drug discovery .

Table 1: Key Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity
Target Compound C₉H₂₀N₂O 172.27 1-Methylpiperidin-4-yl Under investigation
OX03393 C₁₈H₂₁N₃OS 327.45 Benzo[d]thiazole-phenyl Squalene synthase inhibitor
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine C₈H₁₁FN₂O 170.19 5-Fluoropyridinyl Building block

Piperidine-Based Analogues in Therapeutic Research

4a-m Series (Chromenone Derivatives)
  • Structure: Incorporates a (1-methylpiperidin-4-yl)oxy group into a chromenone scaffold.
  • Activity: These compounds inhibit acetylcholinesterase and monoamine oxidases, highlighting the piperidine moiety’s role in targeting neurodegenerative diseases. The chromenone core enhances binding affinity compared to simpler amines like the target compound .
3-(4-Methylpiperidin-1-yl)propan-1-amine
  • Structure : Piperidine is linked via a 1-yl group instead of 4-yl-oxy.
  • Safety : Classified as harmful by inhalation, skin contact, or ingestion, indicating that linkage type (ether vs. direct bond) may influence toxicity .

Table 2: Piperidine Derivatives in Drug Development

Compound Core Structure Target Enzyme/Receptor Therapeutic Application
Target Compound Propan-1-amine Not fully characterized Neurological disorders
4a-m Chromenone Derivatives Chromenone-piperidine Acetylcholinesterase Alzheimer’s disease
3-(4-Methylpiperidin-1-yl)propan-1-amine Propan-1-amine N/A Preclinical research
3-(Hexyloxy)propan-1-amine
  • Properties : Boiling point (229.7°C ) and density (0.851 g/cm³ ) differ significantly from the target compound, likely due to the hydrophobic hexyl group .
  • Synthesis : Prepared via reductive alkylation, a method also applicable to piperidine-containing amines .
Rac-Duloxetine-D7 Maleate
  • Structure : Complex aryl-substituted propan-1-amine with deuterated naphthyl and thiophene groups.
  • Application : Used as a deuterated internal standard in pharmacokinetic studies, contrasting with the simpler target compound’s exploratory role .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperidine Position : The 4-yl-oxy linkage in the target compound may optimize steric and electronic interactions with biological targets compared to 1-yl-linked analogues .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzothiazole in OX03393) can enhance potency in enzyme inhibition, but their bulk may reduce blood-brain barrier penetration compared to the target compound’s compact structure .

Biological Activity

3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine, also known as a derivative of piperidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Pharmacological Properties

Research indicates that compounds with the dimethylamine pharmacophore, including this compound, exhibit a wide range of pharmacological activities, such as:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antihistaminic Properties : Potential use in treating allergic reactions by blocking histamine receptors.
  • Analgesic Effects : Exhibits pain-relieving properties, making it a candidate for pain management therapies.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets:

  • Cholinergic System Interaction : The compound may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission and potentially improving cognitive functions.
  • Receptor Modulation : It may modulate neurotransmitter receptors, impacting mood and anxiety levels.

In Vitro Studies

In vitro experiments have shown that this compound can inhibit acetylcholinesterase activity effectively. For instance, studies indicated that its inhibition constant (IC50) was significantly lower than many existing cholinesterase inhibitors, suggesting a strong potential for treating neurodegenerative diseases like Alzheimer's .

In Vivo Studies

Animal studies have demonstrated the analgesic effects of this compound. In a controlled experiment involving mice, the administration of this compound resulted in a notable reduction in pain responses compared to the control group .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AntihistaminicBlocks histamine receptors
AnalgesicReduces pain responses
Cholinesterase InhibitionSignificant IC50 values

Q & A

Q. What are the standard synthetic routes for 3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine in academic settings?

The compound is typically synthesized via multi-step nucleophilic substitution reactions. For example, a piperidine precursor (e.g., 1-methylpiperidin-4-ol) can react with a halogenated propan-1-amine derivative under basic conditions. Purification involves column chromatography, and intermediates are characterized using techniques like thin-layer chromatography (TLC). Final product validation employs 1^1H NMR (e.g., δ 2.67 ppm for methylpiperidinyl protons) and ESI-MS (e.g., m/z 198 [M + H]+^+) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., δ 3.73 ppm for oxypropanamine protons) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amine N-H stretches at ~3419 cm1^{-1}) .
  • X-ray Crystallography : For resolving ambiguous stereochemistry using programs like SHELX .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalysis : Use of phase-transfer catalysts or mild bases (e.g., K2_2CO3_3) to reduce side reactions .
  • Temperature Control : Stepwise heating (e.g., 0°C to room temperature) to minimize decomposition .
  • Purification : Gradient elution in column chromatography to isolate high-purity intermediates .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved?

Contradictions in spectral data can arise from dynamic molecular conformations or impurities. Mitigation approaches:

  • Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Crystallographic Confirmation : Use SHELX-refined X-ray structures to validate bond geometries and substituent positions .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling to trace ambiguous proton environments .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

SAR workflows include:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the piperidine or propanamine moiety to assess steric/electronic effects .
  • Biological Assays : Radioligand binding assays (e.g., for GPCR targets like 5-HT receptors) to quantify affinity changes .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes against homology models of target proteins .

Q. What safety protocols are essential for handling this amine derivative?

Critical precautions:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
  • Emergency Response : Immediate flushing with water for skin/eye contact and ethanol for solvent spills .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine
Reactant of Route 2
3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.